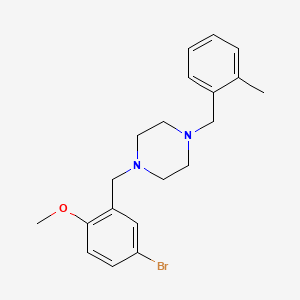![molecular formula C23H21NO2 B6030002 2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6030002.png)
2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as BIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIQ is a tetrahydroisoquinoline derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of many diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival. This compound has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is easy to synthesize and modify, making it a versatile compound for various applications. It is also relatively stable and can be stored for long periods. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
For 2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline research include the treatment of neurodegenerative disorders and cancer therapy.
Métodos De Síntesis
2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer reaction, and the Bischler-Napieralski reaction. The most commonly used method for this compound synthesis is the Pictet-Spengler reaction, which involves the condensation of an amine and an aldehyde or ketone in the presence of an acid catalyst. The reaction yields a tetrahydroisoquinoline derivative, which can be further modified to obtain this compound.
Aplicaciones Científicas De Investigación
2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-23(24-15-14-19-8-4-5-9-21(19)16-24)17-26-22-12-10-20(11-13-22)18-6-2-1-3-7-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFIQQWGKPAUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(cyclobutylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6029935.png)
![N-ethyl-2-[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide](/img/structure/B6029937.png)
![6-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6029944.png)
![2-(4-ethoxy-3-methoxyphenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6029948.png)

![(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6029958.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6029967.png)
![N-(2,5-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6029969.png)
![4-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B6029978.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-furylmethyl)methylamine](/img/structure/B6029984.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B6029988.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6029994.png)

![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6030012.png)